molecular formula C8H6N2O2 B1367034 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 67058-74-6

1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Cat. No. B1367034
CAS RN: 67058-74-6
M. Wt: 162.15 g/mol
InChI Key: UZICFJZCPFIGIJ-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of the 1H-pyrrolo[2,3-b]pyridine class of compounds .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is represented by the formula C8H6N2O2 . The InChI code for this compound is 1S/C8H6N2O2/c11-8(12)6-4-10-7-1-2-9-3-5(6)7/h1-4,10H,(H,11,12) .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their reactivity and potential applications in various fields . For instance, they have been evaluated as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid include a molecular weight of 162.15 . It is a solid at room temperature .

Scientific Research Applications

Antibacterial Activity

1H-pyrrolo[2,3-c]pyridine derivatives have shown potential in antibacterial applications. For example, a study synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which demonstrated in vitro antibacterial activity. This suggests the potential of 1H-pyrrolo[2,3-c]pyridine derivatives in antibacterial research (Toja et al., 1986).

Chemical Synthesis and Structural Analysis

1H-pyrrolo[2,3-c]pyridine derivatives are involved in various chemical synthesis processes. For instance, their synthesis from different starting materials has been documented, providing insights into their chemical properties and potential applications in material science. The X-ray structure determination of these compounds has also contributed to understanding their molecular structure and potential applications in various fields (Chiaroni et al., 1994).

Metal-Organic Frameworks

1H-pyrrolo[2,3-c]pyridine derivatives have been used in the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in areas like adsorption, separation processes, and catalysis. Their ability to form complex structures with metals can be leveraged in designing new materials with specific properties (Ghosh & Bharadwaj, 2005).

Pharmaceutical Research

In pharmaceutical research, 1H-pyrrolo[2,3-c]pyridine derivatives have been explored for their potential in creating new medicinal compounds. Their structural similarities to other biologically active compounds make them suitable candidates for drug discovery and development (Muchowski et al., 1985).

Coordination Chemistry

These derivatives play a significant role in coordination chemistry. They can act as ligands forming coordination polymers with metal ions, leading to the synthesis of novel compounds with potential applications in material science and catalysis (Tabatabaee et al., 2011)

Safety And Hazards

The safety information for 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid includes several hazard statements: H302, H315, H318, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes if in eyes (P305+P351+P338) .

Future Directions

The future directions for the study of 1H-pyrrolo[2,3-b]pyridine derivatives include further optimization of these compounds for potential use in cancer therapy . These compounds have shown potent activities against FGFR1, 2, and 3, making them promising candidates for further development .

properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-3-10-7-4-9-2-1-5(6)7/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZICFJZCPFIGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496995
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

CAS RN

67058-74-6
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SM Bronner, J Murray, FA Romero, KW Lai… - Journal of Medicinal …, 2017 - ACS Publications
The epigenetic regulator CBP/P300 presents a novel therapeutic target for oncology. Previously, we disclosed the development of potent and selective CBP bromodomain inhibitors by …
Number of citations: 24 pubs.acs.org
JC Reader, TP Matthews, S Klair… - Journal of medicinal …, 2011 - ACS Publications
Pyrazolopyridine inhibitors with low micromolar potency for CHK1 and good selectivity against CHK2 were previously identified by fragment-based screening. The optimization of the …
Number of citations: 69 pubs.acs.org
DCV Sarwade - 2014 - core.ac.uk
Acquired Immunodeficiency Syndrome (AIDS) remains one of the world‟ s greatest public health challenges with over 25 million mortalities estimated since it was first recognized in …
Number of citations: 3 core.ac.uk

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